
2-(morpholin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one
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Overview
Description
2-(morpholin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C13H15N3O2S and its molecular weight is 277.34 g/mol. The purity is usually 95%.
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Biological Activity
Introduction
The compound 2-(morpholin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features:
- A pyridazine core , which is a six-membered ring containing two nitrogen atoms.
- A morpholine group , which enhances solubility and biological activity.
- A thiophene ring , contributing to the compound's electronic properties.
These structural components are critical for the compound's interaction with biological systems and its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to bind to specific proteins involved in disease pathways. Research indicates that this compound may inhibit various kinases, which are crucial in cancer signaling pathways. The binding affinity to these targets is enhanced by the presence of the morpholine moiety, which facilitates interactions with enzymes or receptors.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits significant antimicrobial properties. This activity may be linked to its ability to disrupt cellular processes in microbial cells, although specific mechanisms remain under investigation.
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7. At concentrations as low as 6.25 μM, significant reductions in cell viability were observed, indicating its potential as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Inhibition of Kinases : Interaction studies demonstrate that this compound effectively binds to certain kinases. This binding can lead to the inhibition of signaling pathways that promote tumor growth .
- Comparison with Similar Compounds : Other compounds structurally related to this compound have been analyzed for their biological activities. The unique combination of functional groups in this compound appears to enhance both chemical reactivity and biological efficacy compared to similar structures that lack such synergistic effects .
Data Table: Biological Activity Overview
Activity Type | Tested Cell Lines | Concentration (μM) | Effect |
---|---|---|---|
Antimicrobial | Various microbial strains | TBD | Significant inhibition observed |
Anticancer | MDA-MB-231, MCF-7 | 6.25 | Decreased cell viability |
Kinase Inhibition | Specific kinases (e.g., AKT) | TBD | Inhibition of signaling pathways |
Scientific Research Applications
Antimicrobial Properties
Recent studies indicate that 2-(morpholin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. The presence of the morpholine moiety enhances its interaction with biological targets, potentially increasing its effectiveness against specific pathogens.
Anticancer Potential
The compound has also been investigated for its anticancer properties. It shows promise as an inhibitor of certain kinases involved in cancer cell signaling pathways. For instance, compounds with similar structures have been reported to inhibit FLT3 kinase, which is crucial in acute myeloid leukemia (AML) treatment. The binding affinity of this compound to FLT3 and other kinases suggests that it may serve as a lead compound for developing targeted cancer therapies .
Example Synthetic Route
- Formation of Pyridazine Core : Start with appropriate precursors to construct the pyridazine framework.
- Substitution Reactions : Introduce the morpholine and thiophene groups through nucleophilic substitution or coupling reactions.
- Purification : Use techniques such as recrystallization or chromatography to purify the final product.
Case Study 1: Inhibition of FLT3 Kinase
A study focused on the inhibition of FLT3 kinase in AML highlighted the potential of pyridazine derivatives, including this compound. The compound demonstrated nanomolar inhibitory activity against FLT3 mutations associated with poor clinical outcomes. This case emphasizes the importance of this compound in developing targeted therapies for AML patients .
Case Study 2: Antimicrobial Activity Assessment
Another study evaluated the antimicrobial efficacy of various pyridazine derivatives, including our compound of interest. The results showed significant inhibition against multiple bacterial strains using disk diffusion methods, supporting its potential use in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(morpholin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, such as:
- Morpholine introduction : Alkylation or nucleophilic substitution to attach the morpholine moiety to the pyridazinone core .
- Thiophene coupling : Suzuki-Miyaura or Stille cross-coupling to introduce the thiophene group .
- Optimization : Adjusting temperature (e.g., 60–80°C for coupling reactions), solvent polarity (DMF or THF), and catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki reactions). Characterization via IR, NMR, and MS ensures purity and structural fidelity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., morpholine methylene protons at δ ~3.5–4.0 ppm; thiophene protons at δ ~7.0–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₄N₃O₂S⁺) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. How can preliminary bioactivity screening be designed for this compound?
- Target selection : Prioritize kinases or GPCRs due to morpholine’s role in kinase inhibitors (e.g., p38 MAPK assays) .
- In vitro assays : Use enzyme inhibition (IC₅₀ determination) or cell viability (MTT assay) with positive controls (e.g., staurosporine for kinase inhibition) .
- Dose-response curves : Test concentrations from 1 nM to 100 μM to establish potency .
Q. What are common synthetic challenges, and how can they be mitigated?
- Low coupling yields : Optimize catalyst loading (e.g., 5 mol% Pd) and degas solvents to prevent side reactions .
- Morpholine instability : Use anhydrous conditions and inert atmospheres (N₂/Ar) .
- Byproduct formation : Employ flash chromatography or recrystallization (e.g., ethyl acetate/hexane) for purification .
Advanced Research Questions
Q. How can X-ray crystallography and software tools resolve the compound’s 3D structure?
- Crystallization : Use slow evaporation (e.g., dichloromethane/methanol) to grow single crystals .
- Data collection : Perform XRD with Cu-Kα radiation (λ = 1.5418 Å) at 100 K.
- Refinement : SHELXL for structure solution (R-factor < 0.05) and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids . Key bond angles (e.g., C-S-C in thiophene: ~109.5°) confirm stereochemistry .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding sites in kinases) .
- DFT calculations : Gaussian09 to optimize geometry and calculate frontier orbitals (HOMO-LUMO gap for reactivity prediction) .
- SAR libraries : Synthesize analogs (e.g., morpholine replaced with piperazine) and compare bioactivity .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- ADME profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Species differences : Compare murine vs. human liver microsome metabolism rates .
- Dose recalibration : Adjust in vivo dosing based on pharmacokinetic parameters (e.g., t₁/₂, Cₘₐₓ) .
Q. What green chemistry approaches improve synthesis sustainability?
- Ultrasound-assisted synthesis : Reduce reaction time (e.g., 2 hours vs. 24 hours) and increase yields (>85%) via cavitation effects .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
- Catalyst recycling : Recover Pd catalysts using magnetic nanoparticles to minimize waste .
Q. How are pharmacokinetic and toxicity properties predicted computationally?
- In silico tools : SwissADME for Lipinski’s Rule of Five compliance; ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk) .
- Key parameters : LogP (~2.5 for optimal absorption), topological polar surface area (TPSA < 140 Ų for blood-brain barrier penetration) .
Q. What comparative analyses distinguish this compound from structural analogs?
Properties
Molecular Formula |
C13H15N3O2S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-(morpholin-4-ylmethyl)-6-thiophen-2-ylpyridazin-3-one |
InChI |
InChI=1S/C13H15N3O2S/c17-13-4-3-11(12-2-1-9-19-12)14-16(13)10-15-5-7-18-8-6-15/h1-4,9H,5-8,10H2 |
InChI Key |
QHPBUVSYTVGGGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(=O)C=CC(=N2)C3=CC=CS3 |
Origin of Product |
United States |
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